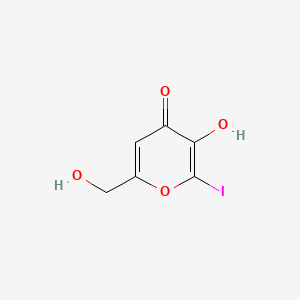

4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-iodo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Iodokojic acid, also known as 2-iodo-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one, is a derivative of kojic acid. Kojic acid is a natural product derived from various fungi, particularly Aspergillus and Penicillium species. 6-Iodokojic acid is known for its low toxicity, mutagenicity, and carcinogenicity, as well as its antifungal and antimicrobial activities . It has been used in the pharmaceutical and cosmetic industries due to its ability to inhibit melanin production and suppress the formation of brown spots and freckles on human skin .

Preparation Methods

The synthesis of 6-Iodokojic acid typically involves the iodination of kojic acid. One common method is the reaction of kojic acid with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis and Gamma-Pyrone Formation

Halogenated pyrans often undergo hydrolysis under acidic conditions to form gamma-pyrones. For example, 4-halo-6-hydroxy-pyran-3-ones hydrolyze to gamma-pyrones at 70–160°C (preferably 90–110°C ) in the presence of acid . While iodine’s higher reactivity compared to bromine may lower required temperatures, similar conditions could apply:

-

Key factors : Temperature, acid catalyst (e.g., HCl, generated in situ), and solvent (water or water-organic mixtures).

-

Intermediates : The hydrolysis involves conversion of dihydropyran intermediates to the final pyrone .

Substitution Reactions

The 2-iodo group may participate in nucleophilic substitution or elimination reactions. In analogous systems:

-

Bromopyrans (e.g., 3-bromo-4H-pyran-4-one ) undergo elimination to form pyrones under basic conditions .

-

Iodine’s reactivity : As a better leaving group than bromine, substitution reactions (e.g., with hydroxide, methoxide, or other nucleophiles) might proceed under milder conditions.

Oxidative Reactions

Pyran derivatives with hydroxyl groups may undergo oxidation. For instance:

-

3-hydroxytetrahydro-4H-pyran-4-one derivatives oxidize to form carbonyl groups .

-

Potential pathway : The 3-hydroxy group in the target compound could oxidize to a ketone, altering the pyran structure.

Cross-Coupling and Cyclization

Halogenated pyrans may participate in transition metal-catalyzed reactions:

-

Rhodium/gold-catalyzed [2+2+2]-cycloadditions with alkynes and CO₂ form pyrones .

-

Palladium-catalyzed cyclizations of enynoates or propargyl propiolates yield pyrones with substituents .

-

Iodine’s role : The 2-iodo group could act as a directing group or leaving group in such reactions.

Stability and Extraction

Halogenated pyran intermediates are often unstable in acidic media and require rapid extraction:

-

Extraction solvents : Chloroform, methylene chloride, or diethyl ether prevent hydrolysis to pyrones .

-

Separation : Acidic reaction mixtures must be neutralized before extraction to isolate intermediates .

Data Table: Comparative Reaction Conditions

Research Gaps and Considerations

-

Direct evidence : No explicit data exists for the 2-iodo derivative in the provided sources.

-

Iodine reactivity : Predictive models suggest faster reactions compared to bromine analogs due to iodine’s larger size and lower bond strength.

-

Synthetic pathways : The target compound may require adaptation of methods used for bromopyrans, such as controlled oxidation or halogenation steps .

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity

Recent studies have highlighted the potential of pyranone derivatives as antiviral agents. Specifically, derivatives of 3-hydroxy-pyran-4-one have been investigated for their efficacy as inhibitors of HIV integrase. A computational protocol was developed to optimize these compounds, leading to the identification of several potent inhibitors that exhibit significant activity against HIV . The structural features that enhance their binding affinity include a chelating triad motif that coordinates with metal ions crucial for the enzyme's activity.

2. Anticancer Properties

Pyranone compounds have also been explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways . The introduction of various substituents on the pyranone ring has been shown to enhance cytotoxicity against different cancer cell lines.

Catalysis

1. Organic Synthesis

4H-Pyran-4-one derivatives serve as valuable intermediates in organic synthesis. They are utilized in various reactions, including the synthesis of complex natural products and pharmaceuticals. For instance, a novel catalyst system based on silica-coated magnetite has been developed for the diazotization and iodination reactions involving pyranone derivatives, achieving high yields and improved reaction times .

2. Coordination Chemistry

The bidentate chelating ability of pyranones towards transition metals has made them significant in coordination chemistry. They are employed as ligands in metal-catalyzed reactions, facilitating various transformations while offering enhanced selectivity and efficiency .

Material Science

1. Polymer Chemistry

In materials science, pyranone derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their unique chemical structure allows for functionalization that can tailor the properties of polymers for specific applications, such as coatings and composites .

2. Nanotechnology

The integration of 4H-Pyran-4-one into nanostructured materials has been explored for applications in drug delivery systems. The compound's ability to form stable complexes with nanoparticles enhances the bioavailability and targeted delivery of therapeutic agents .

Data Table: Applications Overview

Case Studies

Case Study 1: HIV Integrase Inhibition

A study conducted by researchers at Isfahan University demonstrated the optimization of 3-hydroxy-pyran-4-one derivatives leading to effective HIV integrase inhibitors. The study utilized molecular docking and synthesis to validate the inhibitory activity against HIV integrase, showcasing the potential therapeutic applications of these compounds in antiviral drug development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified pyranones. The results indicated that specific substitutions on the pyranone ring significantly increased cytotoxic effects on various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .

Mechanism of Action

The primary mechanism of action of 6-Iodokojic acid is its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. By chelating the copper ions in the active site of tyrosinase, it prevents the enzyme from catalyzing the conversion of tyrosine to melanin . This inhibition leads to a reduction in melanin production, making it effective in treating hyperpigmentation disorders. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

6-Iodokojic acid is unique among kojic acid derivatives due to the presence of the iodine atom, which enhances its biological activity and stability. Similar compounds include:

Kojic acid: The parent compound, known for its skin-lightening properties.

Kojic acid dipalmitate: A more stable derivative used in cosmetic formulations.

2-Iodokojic acid: Another iodinated derivative with similar properties

Biological Activity

4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-iodo-, also known as 6-Iodokojic acid, is a compound with significant biological activity. Its molecular formula is C6H5IO4 and it has a molecular weight of approximately 268.006 g/mol. This compound is a derivative of kojic acid and is recognized for its various pharmacological properties.

Antimicrobial Properties

Research indicates that 4H-Pyran-4-one derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 6-Iodokojic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with the bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have shown that 6-Iodokojic acid can significantly reduce oxidative damage in cellular models, suggesting its potential use in preventing oxidative stress-related diseases .

Cytotoxic Effects

In cancer research, 6-Iodokojic acid has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown selective toxicity towards human melanoma cells (A375) with an IC50 value of approximately 5.7 µM, indicating its potential as an anticancer agent. Comparative studies have also highlighted its effectiveness against other cancer types, including lung adenocarcinoma (A549) and cervical carcinoma (HeLa) cells .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has been found to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity. For example, its inhibition of alpha-glucosidase could help manage postprandial blood glucose levels .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled study examining the anticancer potential of 6-Iodokojic acid, researchers treated A375 melanoma cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that 6-Iodokojic acid could be developed further as a therapeutic agent against melanoma due to its selective cytotoxicity without affecting normal cells significantly .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 4H-Pyran-4-one derivatives. Investigations into its pharmacokinetics and potential side effects will be crucial for developing therapeutic applications. Additionally, the exploration of combination therapies involving this compound may enhance its efficacy against resistant strains of bacteria and cancer cells.

Properties

CAS No. |

40838-33-3 |

|---|---|

Molecular Formula |

C6H5IO4 |

Molecular Weight |

268.01 g/mol |

IUPAC Name |

3-hydroxy-6-(hydroxymethyl)-2-iodopyran-4-one |

InChI |

InChI=1S/C6H5IO4/c7-6-5(10)4(9)1-3(2-8)11-6/h1,8,10H,2H2 |

InChI Key |

BYCBPFTYBNDJQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C(C1=O)O)I)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.